molecular formula C14H16BrN5O2 B7077385 5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide

5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide

Cat. No.: B7077385
M. Wt: 366.21 g/mol
InChI Key: NUMAKPFGJNOJMA-UHFFFAOYSA-N
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Description

5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, a piperidine ring, and a bromopyrazole moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide typically involves multiple steps:

    Formation of the bromopyrazole moiety: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Coupling reactions: The bromopyrazole and piperidine intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrazole moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives from the carbonyl group.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural complexity.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyrazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine and pyrrole rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide is unique due to the presence of both a pyrrole ring and a piperidine ring, which are not commonly found together in similar compounds

Properties

IUPAC Name

5-[4-(4-bromopyrazol-1-yl)piperidine-1-carbonyl]-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O2/c15-10-7-18-20(8-10)11-1-3-19(4-2-11)14(22)12-5-9(6-17-12)13(16)21/h5-8,11,17H,1-4H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAKPFGJNOJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C=N2)Br)C(=O)C3=CC(=CN3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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